Chemical structure and properties of 2-Bromo-5-(difluoromethoxy)benzo[d]oxazole
Chemical structure and properties of 2-Bromo-5-(difluoromethoxy)benzo[d]oxazole
An In-Depth Technical Guide to 2-Bromo-5-(difluoromethoxy)benzo[d]oxazole: Structure, Synthesis, and Potential Applications
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of 2-Bromo-5-(difluoromethoxy)benzo[d]oxazole, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. Although experimental data for this specific molecule is limited, this document establishes a robust framework for its synthesis, characterization, and application by leveraging established chemical principles and drawing parallels with structurally related analogues, particularly 2-Bromo-5-chlorobenzo[d]oxazole. The guide details its predicted physicochemical properties, proposes a logical synthetic pathway, outlines expected spectroscopic signatures for structural elucidation, and explores its versatile reactivity, primarily centered on the C2-bromo substituent. The strategic incorporation of the difluoromethoxy group is discussed in the context of its potential to modulate pharmacokinetic and electronic properties, making this scaffold a compelling candidate for the development of novel therapeutics and functional materials.
Introduction: The Benzoxazole Scaffold and the Impact of Fluorine
The benzoxazole nucleus is a privileged heterocyclic motif, forming the core structure of numerous compounds with a broad spectrum of biological activities and material properties.[1][2][3] Its rigid, planar structure and aromaticity make it a stable and synthetically versatile scaffold.[1][3] Benzoxazole derivatives have garnered significant attention for their therapeutic potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][4][5] In materials science, the benzoxazole core is explored for applications in organic light-emitting diodes (OLEDs) and other organic electronics.[1][6]
The strategic functionalization of the benzoxazole ring is key to tuning its properties. The introduction of a bromine atom at the 2-position creates a highly valuable synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) for the construction of diverse molecular libraries.[1]
Furthermore, the incorporation of fluorine-containing substituents, such as the difluoromethoxy (-OCF₂H) group, is a well-established strategy in modern drug discovery. The difluoromethoxy group can serve as a lipophilic hydrogen bond donor, enhance metabolic stability, and modulate the acidity of nearby protons, thereby improving a molecule's pharmacokinetic profile. This guide focuses on the convergence of these two strategic elements in the target molecule: 2-Bromo-5-(difluoromethoxy)benzo[d]oxazole.
Chemical Structure and Predicted Physicochemical Properties
The core of the molecule is a benzene ring fused to an oxazole ring. Key substituents are a bromine atom at the 2-position and a difluoromethoxy group at the 5-position.
Caption: Chemical Structure of 2-Bromo-5-(difluoromethoxy)benzo[d]oxazole.
While experimentally determined data is not widely available, physicochemical properties can be predicted using computational models. These predictions are crucial for designing experimental conditions for synthesis, purification, and biological assays.
| Property | Predicted Value | Source / Method |
| Molecular Formula | C₈H₄BrF₂NO | - |
| Molecular Weight | 264.03 g/mol | - |
| XlogP | 4.0 | PubChem[7] |
| Boiling Point | ~310-340 °C | Estimation |
| Density | ~1.8-1.9 g/cm³ | Estimation |
| pKa (most basic) | -1.40 ± 0.10 | Predicted[8] |
Table 1: Predicted Physicochemical Properties.
Proposed Synthesis and Purification
A plausible synthetic route to 2-Bromo-5-(difluoromethoxy)benzo[d]oxazole can be extrapolated from general methods for benzoxazole synthesis.[8][9] A logical pathway begins with a suitably substituted aminophenol.
Caption: Proposed Synthetic Workflow for 2-Bromo-5-(difluoromethoxy)benzo[d]oxazole.
Step-by-Step Experimental Protocol (Proposed)
-
Cyclization:
-
To a solution of 2-amino-4-(difluoromethoxy)phenol (1.0 eq) in a suitable solvent (e.g., aqueous ethanol), add cyanogen bromide (BrCN) (1.1 eq) portion-wise at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the product, 5-(difluoromethoxy)benzo[d]oxazol-2-amine, with an organic solvent like ethyl acetate.
-
-
Diazotization and Sandmeyer Reaction:
-
Suspend the intermediate 2-amino-5-(difluoromethoxy)benzoxazole (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%).[10]
-
Cool the suspension to 0-5 °C in an ice bath.[10]
-
Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C.[10]
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.[10]
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in aqueous HBr.[10]
-
Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas evolution should be observed.[10]
-
Allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour.[10]
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the crude product with ethyl acetate.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the final product.[1]
-
Structural Elucidation and Spectroscopic Analysis
The unambiguous characterization of 2-Bromo-5-(difluoromethoxy)benzo[d]oxazole relies on a combination of modern spectroscopic techniques. The expected data, based on the proposed structure and analysis of similar compounds, is outlined below.[11]
| Technique | Expected Observations |
| ¹H NMR | - A triplet in the aromatic region corresponding to the proton at C7. - A doublet of doublets for the proton at C6. - A doublet for the proton at C4. - A characteristic triplet for the -OCF₂H proton at ~6.5-7.5 ppm, with coupling to the two fluorine atoms. |
| ¹³C NMR | - Approximately 8 distinct carbon signals. - The carbon of the -OC F₂H group will appear as a triplet due to coupling with the two fluorine atoms. - The C2 carbon attached to bromine will be downfield. |
| ¹⁹F NMR | - A doublet corresponding to the two equivalent fluorine atoms of the -OCF₂ H group, coupled to the single proton. |
| HRMS (ESI+) | - The [M+H]⁺ ion peak should show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio). The calculated m/z would confirm the molecular formula C₈H₅BrF₂NO⁺. |
| IR Spectroscopy | - C-H stretching (aromatic) ~3100-3000 cm⁻¹. - C=N and C=C stretching in the 1650-1450 cm⁻¹ region. - Strong C-F stretching bands typically in the 1300-1000 cm⁻¹ region. |
Table 2: Expected Spectroscopic Data for Structural Confirmation.
Reactivity and Synthetic Utility
The primary site of reactivity on 2-Bromo-5-(difluoromethoxy)benzo[d]oxazole is the C2-bromo substituent. This position is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, making the molecule a versatile building block for more complex structures.[1]
Caption: Versatility of the C2-Bromo Position in Cross-Coupling Reactions.
This reactivity allows for the systematic introduction of a wide range of functional groups at the 2-position, enabling the synthesis of targeted libraries for structure-activity relationship (SAR) studies.
Representative Protocol: Suzuki Coupling
-
Reaction Setup: In an oven-dried Schlenk tube, combine 2-Bromo-5-(difluoromethoxy)benzo[d]oxazole (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon). Add a degassed solvent system, such as a mixture of dioxane and water.
-
Reaction Conditions: Heat the mixture to 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is then purified via column chromatography or recrystallization.
Potential Applications in Research and Development
The structural features of 2-Bromo-5-(difluoromethoxy)benzo[d]oxazole make it a highly attractive scaffold for two primary fields:
A. Medicinal Chemistry and Drug Discovery
The benzoxazole core is present in many biologically active agents.[1][2] Derivatives of the closely related 5-chlorobenzoxazole have shown promise as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[4] The 2-bromo position serves as a gateway to synthesize analogues for screening against various biological targets.[4] Recently, benzo[d]oxazole derivatives have also been identified as novel dual inhibitors targeting the PD-1/PD-L1 and VISTA immune checkpoint pathways.[5] The 5-difluoromethoxy group could enhance potency and improve metabolic stability compared to non-fluorinated or chlorinated analogues, making this scaffold a prime candidate for developing novel kinase inhibitors, immune-oncology agents, or antimicrobial compounds.
B. Materials Science
The rigid, conjugated system of the benzoxazole ring is ideal for creating organic electronic materials.[1] By using the 2-bromo position to perform cross-coupling reactions, researchers can append various π-conjugated systems to the core. This allows for the synthesis of novel dyes, fluorescent probes, and materials for OLEDs.[6] The electron-withdrawing nature of the difluoromethoxy group can be used to tune the electronic properties (HOMO/LUMO levels) of the resulting materials, potentially leading to improved performance and stability.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Bromo-5-(difluoromethoxy)benzo[d]oxazole is not available, precautions should be based on analogous halogenated aromatic compounds.[12][13][14][15]
-
Hazard Statements (Assumed): Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[12][13]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[13][14]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[12][13] Avoid breathing dust, fumes, or vapors.[12] Keep away from heat and sources of ignition.[15][16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12][13]
Conclusion
2-Bromo-5-(difluoromethoxy)benzo[d]oxazole represents a strategically designed chemical building block with considerable untapped potential. Although direct experimental characterization is sparse, this guide has constructed a comprehensive profile of the molecule through logical extrapolation from established benzoxazole chemistry. Its true value lies in the combination of a versatile C2-bromo synthetic handle and a property-modulating 5-difluoromethoxy group. This unique architecture positions it as a valuable starting material for medicinal chemists developing next-generation therapeutics and for materials scientists designing novel functional organic materials. The protocols and predictive data herein provide a foundational roadmap for researchers to unlock the full potential of this promising scaffold.
References
- BenchChem. (2025).
- Safety Data Sheet. (2009, June 9). 2-Bromo-5-fluorobenzaldehyde.
- BenchChem. (2025). The Structural Elucidation of 2-Bromo-5-chlorobenzo[d]oxazole: A Technical Guide.
- Amazon AWS. (n.d.). Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610).
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole.
- ChemScene. (2023, July 7).
- Spectrum Chemical. (2019, June 10).
- Fisher Scientific. (2015, June 2).
- Safety Data Sheet. (2011, May 20). 2-Bromo-5-fluorobenzotrifluoride.
- BenchChem. (2025, November 2).
- BenchChem. (n.d.). A Comparative Analysis of 2-Bromo-5-chlorobenzo[d]oxazole and Other Biologically Active Benzoxazoles.
- Kumar, K., et al. (2018).
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles.
- PubChem. (n.d.). 2-bromo-5-(difluoromethoxy)benzoic acid.
- PubMed. (2024, October 24).
- Wikipedia. (n.d.). Benzoxazole.
- ResearchGate. (2025, August 6).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoxazole - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of Benzo[ d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PubChemLite - 2-bromo-5-(difluoromethoxy)benzoic acid (C8H5BrF2O3) [pubchemlite.lcsb.uni.lu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzoxazole synthesis [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. chemscene.com [chemscene.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. spectrumchemical.com [spectrumchemical.com]
